

Application Note: Toxicological Profiling and Analytical Isolation of Fenitrooxon

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Fenitrooxone

CAS No.: 2255-17-6

Cat. No.: B1672509

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Executive Summary & Scientific Context

Fenitrooxon (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphate) is the oxygen analog and active toxic metabolite of the organophosphorus insecticide Fenitrothion. While Fenitrothion itself is a weak inhibitor of acetylcholinesterase (AChE), it undergoes oxidative desulfuration (biotransformation) in vivo to form Fenitrooxon.[1] This metabolite is a potent neurotoxin that irreversibly phosphorylates the serine hydroxyl group within the active site of AChE, leading to cholinergic crisis.

For toxicological studies, understanding the conversion rate and isolating the metabolite from biological matrices (plasma, tissue) or environmental samples is critical. This guide focuses on the mechanistic pathways of toxicity and High-Performance Liquid Chromatography (HPLC) protocols for the detection and analytical isolation of Fenitrooxon.

Mechanism of Action and Toxicity[2]

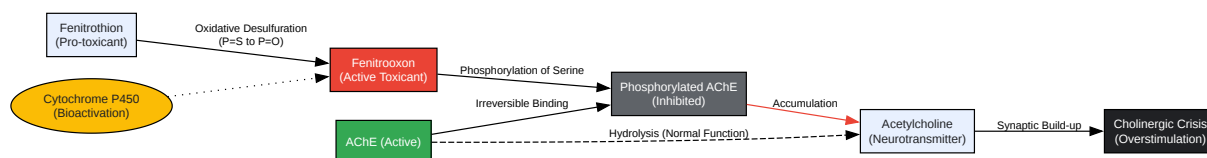
Bioactivation Pathway

The toxicity of Fenitrothion is dependent on its metabolic activation.[1] Cytochrome P450 enzymes (specifically CYP isoforms) catalyze the oxidative desulfuration of the P=S moiety to the P=O moiety.[1] This conversion increases the electronegativity of the phosphorus atom, making it highly electrophilic and reactive toward nucleophiles, such as the serine residue in AChE.

Acetylcholinesterase Inhibition[1][2][3][4][5][6][7]

- Binding: Fenitrooxon mimics the neurotransmitter acetylcholine.
- Phosphorylation: The phosphorus atom attacks the hydroxyl group of Serine-203 (in human AChE), forming a stable phosphate ester.
- Aging: Over time, the enzyme-inhibitor complex may undergo "aging" (dealkylation), making the inhibition completely irreversible and resistant to oxime reactivators (e.g., Pralidoxime).

Visualization of Signaling and Metabolic Pathway



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Caption: Figure 1: Metabolic activation of Fenitrothion to Fenitrooxon and subsequent inhibition of Acetylcholinesterase (AChE), leading to cholinergic crisis.

Analytical Protocols: Isolation and Detection

This section details the protocol for extracting and quantifying Fenitrooxon from biological matrices (e.g., rat plasma) for toxicokinetic studies. This is an analytical purification process, not a synthesis purification.

Sample Preparation (Solid Phase Extraction - SPE)

Objective: To isolate Fenitrooxon from complex biological proteins and lipids.

- **Conditioning:** Use a C18 SPE cartridge (e.g., 500 mg). Condition with 5 mL methanol followed by 5 mL deionized water.
- **Loading:** Acidify plasma sample (1 mL) with 10 μ L of 1% acetic acid to stabilize the phosphate ester. Load onto the cartridge at a flow rate of 1 mL/min.
- **Washing:** Wash with 5 mL of 5% methanol in water to remove polar interferences.
- **Elution:** Elute the target analyte (Fenitrooxon) with 3 mL of acetonitrile.
- **Concentration:** Evaporate the eluate under a gentle stream of nitrogen at 35°C to dryness. Reconstitute in 200 μ L of mobile phase.

HPLC-DAD Quantification Method

System: High-Performance Liquid Chromatography with Diode Array Detection.

Parameter	Specification	Rationale
Column	C18 Reverse Phase (150 mm x 4.6 mm, 5 µm)	Provides adequate retention for moderately polar oxons.
Mobile Phase	Acetonitrile : Water (60:40 v/v)	Isocratic elution ensures stable baseline and reproducible retention times.
Flow Rate	1.0 mL/min	Standard flow for analytical columns to optimize pressure/resolution.
Detection	UV at 245 nm and 267 nm	Fenitrooxon has strong absorbance maxima at these wavelengths.
Injection Vol	20 µL	Sufficient sensitivity without overloading the column.
Retention Time	~ 5.8 min (Fenitrooxon)	Distinct from parent Fenitrothion (~10.5 min) due to polarity difference.

Note: Fenitrooxon is more polar than Fenitrothion due to the P=O bond, resulting in a shorter retention time on reverse-phase columns.

Safety and Handling Standards

Fenitrooxon is significantly more toxic than its parent compound. Strict adherence to safety protocols is mandatory.

Hazard Identification

- Acute Toxicity: High. LD50 (Rat, Oral) is estimated to be significantly lower than Fenitrothion (which is ~250-800 mg/kg), often by an order of magnitude depending on the species.
- Routes of Entry: Inhalation, Ingestion, Dermal absorption (highly lipophilic).

Personal Protective Equipment (PPE)

- Respiratory: Half-face or full-face respirator with organic vapor cartridges (Type A) and particulate pre-filters (P3) is required if aerosols are generated.
- Dermal: Double-gloving with Nitrile (minimum 0.11 mm thickness) or Laminate film gloves. Long-sleeved lab coat and chemical-resistant apron.
- Ocular: Chemical splash goggles or full-face shield.

Decontamination Protocol

In the event of a spill or surface contamination:

- Neutralization: Use a solution of 10% sodium carbonate (Na_2CO_3) or 5% sodium hydroxide (NaOH). Alkaline hydrolysis rapidly degrades organophosphates, breaking the P-O-C linkage.
- Contact Time: Allow the neutralization solution to sit for at least 30 minutes.
- Disposal: Absorb with vermiculite or sand. Dispose of as hazardous chemical waste (P-listed or characteristic hazardous waste depending on jurisdiction).

References

- World Health Organization (WHO). (2001). Fenitrothion in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH) - PubChem. (n.d.). Fenitrooxon - Compound Summary. Retrieved from [\[Link\]](#)
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Sources

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